

in vitro assay guide for sodium chenodeoxycholate

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Compound of Interest

Compound Name: *Sodium chenodeoxycholate*

Cat. No.: *B1261093*

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An essential bile acid, **sodium chenodeoxycholate** (CDCA), serves as a crucial signaling molecule in a variety of physiological and pathological processes.^[1] It is a potent natural agonist for the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5, making it a valuable tool for in vitro studies of metabolic regulation, cholestasis, inflammation, and cancer.^{[2][3]} This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize **sodium chenodeoxycholate** in in vitro assays.

Application Notes

Sodium chenodeoxycholate is the sodium salt of chenodeoxycholic acid, a primary bile acid synthesized from cholesterol in the liver.^[4] In vitro, CDCA is used to investigate cellular mechanisms related to bile acid homeostasis, cytotoxicity, and receptor-mediated signaling. Its effects are dose-dependent and cell-type specific. At high concentrations, CDCA can be cytotoxic by inducing apoptosis through oxidative stress and mitochondrial dysfunction.^{[5][6]} At lower, more physiological concentrations, it primarily acts as a ligand to activate nuclear receptors and cell surface receptors, modulating gene expression and cellular responses.^[7]

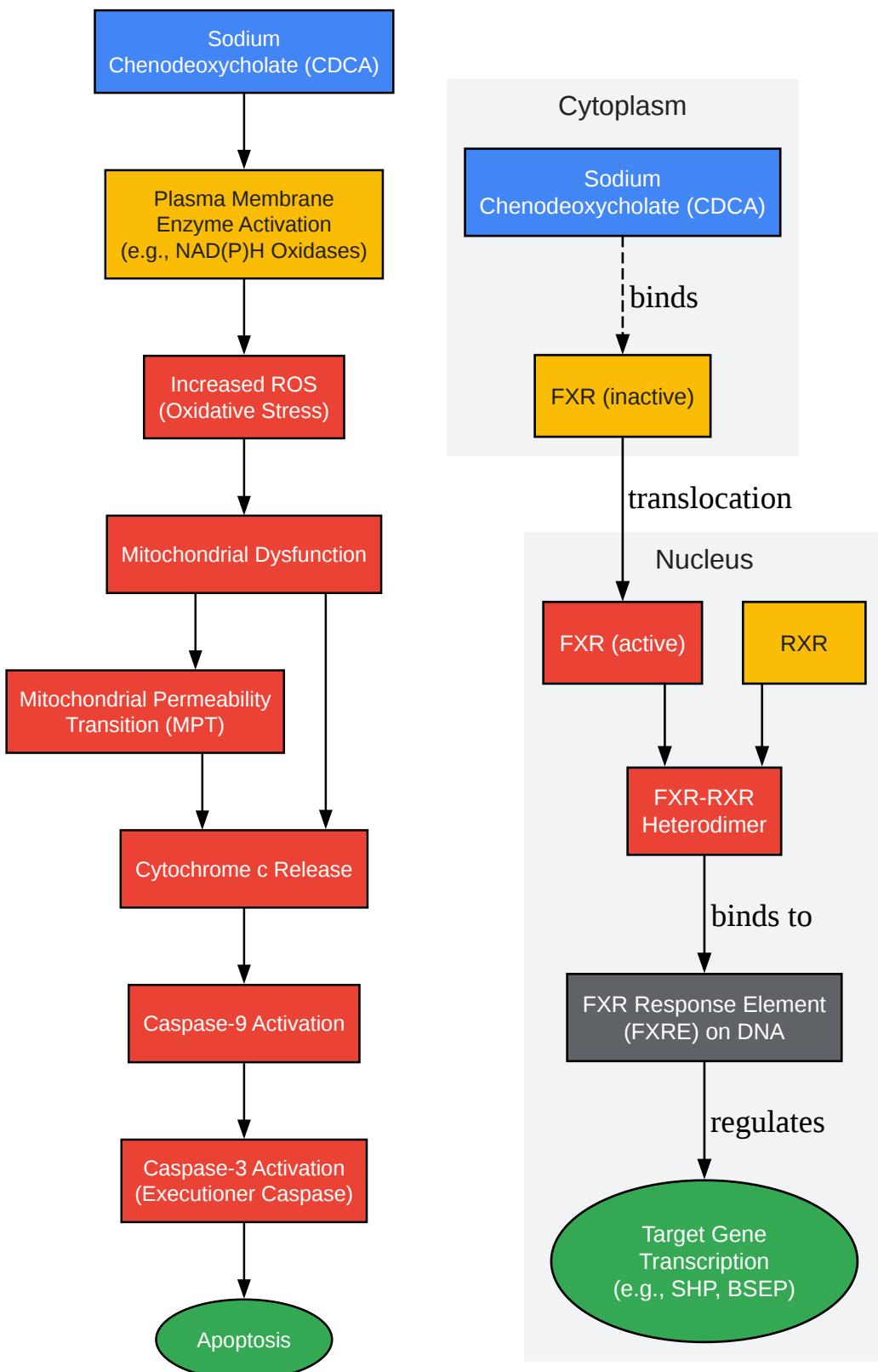
Key in vitro applications include:

- FXR and TGR5 Activation: Studying the activation of these receptors and their downstream signaling cascades.^{[7][8]}

- Cytotoxicity and Apoptosis: Investigating the mechanisms of bile acid-induced cell death in various cell types, particularly hepatocytes and gastrointestinal cells.[2][9]
- Mitochondrial Function: Assessing the impact of bile acids on mitochondrial integrity, including the induction of the mitochondrial permeability transition pore (PTP).[10][11]
- Inflammation: Modulating inflammatory pathways, such as the suppression of lipopolysaccharide (LPS)-induced cytokine production.[3]
- Gene Expression Analysis: Examining the regulation of target genes involved in bile acid synthesis and transport (e.g., SHP, BSEP, CYP7A1).[12][13][14]

Key Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways activated by **sodium chenodeoxycholate** and a general workflow for in vitro experiments.





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